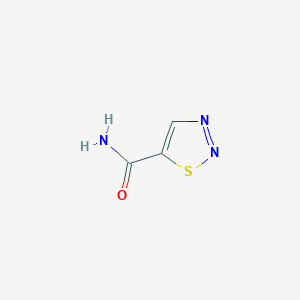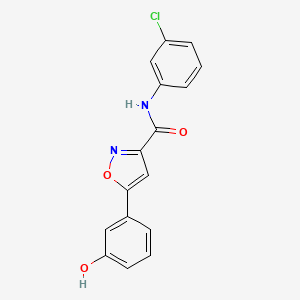
5-(4-fluorophenyl)-N-(1-phenylethyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-N-(1-phenylethyl)isoxazole-3-carboxamide, commonly known as FLX, is a chemical compound that belongs to the class of isoxazole carboxamides. This compound has been widely used in scientific research due to its unique chemical structure and pharmacological properties.
作用機序
FLX acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor in response to glutamate, the endogenous ligand of mGluR5. This results in the activation of various intracellular signaling pathways, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the mammalian target of rapamycin (mTOR) pathway. These pathways are involved in various physiological and pathological processes, such as synaptic plasticity, gene expression, and cell survival.
Biochemical and Physiological Effects:
FLX has been shown to have various biochemical and physiological effects, such as cognitive enhancement, neuroprotection, and anti-inflammatory activity. It has been found to improve cognitive performance in various animal models of cognitive impairment, such as the Morris water maze test and the novel object recognition test. FLX has also been shown to protect against various neurotoxic insults, such as oxidative stress, excitotoxicity, and neuroinflammation. Additionally, FLX has been found to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
FLX has several advantages for lab experiments, such as its high potency, selectivity, and solubility. It can be easily synthesized and purified using standard laboratory techniques. However, FLX also has some limitations, such as its poor bioavailability and short half-life, which may limit its use in vivo. Additionally, FLX may have off-target effects on other receptors or enzymes, which may complicate the interpretation of the experimental results.
将来の方向性
FLX has shown great potential as a pharmacological tool for studying the role of mGluR5 in various physiological and pathological processes. However, there are still many unanswered questions regarding the mechanism of action, the optimal dosing regimen, and the potential side effects of FLX. Future research should focus on elucidating the molecular mechanisms underlying the cognitive-enhancing and neuroprotective effects of FLX, as well as exploring its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Additionally, the development of more potent and selective mGluR5 positive allosteric modulators may overcome the limitations of FLX and pave the way for the clinical translation of this promising class of compounds.
合成法
FLX can be synthesized using various methods, including the reaction of 4-fluoroacetophenone with ethylmagnesium bromide followed by the reaction with isoxazole-3-carboxylic acid. Another method involves the reaction of 4-fluoroacetophenone with 1-phenylethylamine followed by the reaction with isoxazole-3-carboxylic acid. The purity of the synthesized FLX can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
FLX has been extensively used in scientific research due to its unique pharmacological properties. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological and pathological processes, such as learning and memory, anxiety, depression, addiction, and neurodegeneration. FLX has also been shown to enhance the release of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing and neuroprotective effects.
特性
IUPAC Name |
5-(4-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12(13-5-3-2-4-6-13)20-18(22)16-11-17(23-21-16)14-7-9-15(19)10-8-14/h2-12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOXJQXKWMQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7518289.png)

![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
